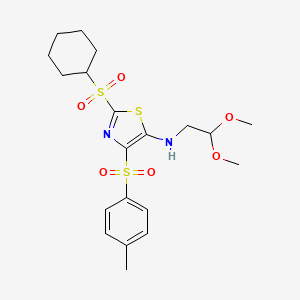

![molecular formula C19H19F2NO2 B6419629 2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091169-31-1](/img/structure/B6419629.png)

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Activities

This compound has been used in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against various fungi, including Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds have also exhibited antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Synthesis of Antifungal Pesticides

The compound has been used as a starting material in the synthesis of antifungal pesticides . These pesticides are designed to be more efficient and less toxic than existing options .

Synthesis of Antibacterial Pesticides

Similarly, this compound has been used in the synthesis of antibacterial pesticides . The goal is to develop pesticides that are both more effective and less harmful to non-target organisms .

Study of Succinate Dehydrogenase (SDH)

The compound has been used in molecular docking simulations to study its interaction with succinate dehydrogenase (SDH) . This could provide insights into the mechanism of action of the compound and its derivatives .

Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions

2,6-Difluoro-4-methoxyphenylboronic acid, a related compound, has been used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .

Study of Copper-Catalyzed Trifluoromethylthiolation of Boronic Acids

The related compound has also been used as a substrate in the study of copper-catalyzed trifluoromethylthiolation of boronic acids .

Propiedades

IUPAC Name |

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO2/c20-15-7-4-8-16(21)17(15)18(23)22-13-19(9-11-24-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWPQVYXDISHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419547.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6419559.png)

![2-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6419578.png)

![5-chloro-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6419583.png)

![1-(2-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6419595.png)

![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-3-carboxamide](/img/structure/B6419613.png)

![3-[4-(benzyloxy)phenyl]-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6419624.png)

![8-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419635.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6419649.png)

![2,3,4-trimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6419653.png)

![2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419656.png)

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6419661.png)